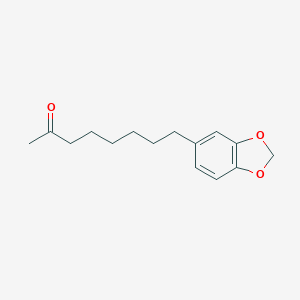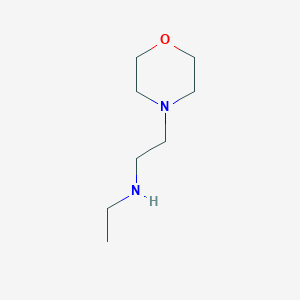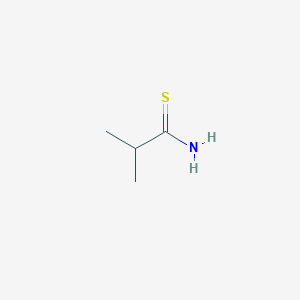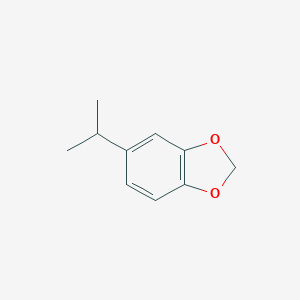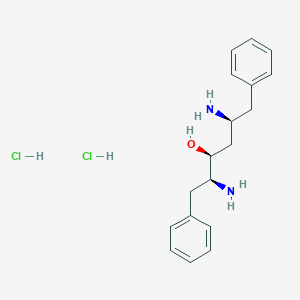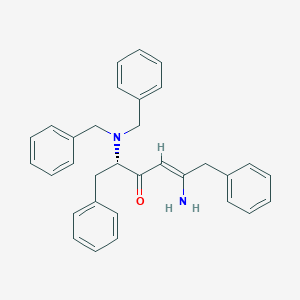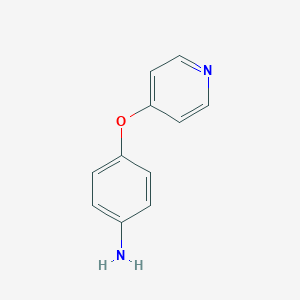
4-(4-氨基苯氧基)吡啶
描述
Synthesis Analysis
The synthesis of derivatives of 4-(4-Aminophenoxy)pyridine involves various chemical reactions, often resulting in polymers with specific properties. For example, a novel pyridine-containing aromatic diamine monomer was synthesized via modified Chichibabin pyridine synthesis, which was then used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s exhibiting good solubility and thermal properties (Wang et al., 2008). Another study synthesized three kinds of 4-(4-aminophenoxy)-2-(alkyl carbamoyl)pyridines, showcasing the versatility in producing different compounds starting from similar base chemicals (Pan Qing-cai, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various techniques, including NMR, FT-IR, and mass spectrometry. The structural analysis provides insights into the polymers' solubility, thermal stability, and mechanical properties, which are crucial for their practical applications. For instance, polymers synthesized from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine showed high thermal stability and excellent hydrophobicity (Huang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Aminophenoxy)pyridine lead to the formation of polymers with unique properties. The reactions typically involve polycondensation with various aromatic dianhydrides, resulting in polymers with high glass transition temperatures and thermal stability. The polymers also display good mechanical properties and optical transparency, making them suitable for various applications (Wang et al., 2007).
Physical Properties Analysis
The physical properties of these polymers, such as solubility in aprotic amide solvents, thermal stability, and mechanical strength, are directly influenced by their molecular structure. The incorporation of pyridine and fluorinated groups enhances the polymers' thermal properties and solubility, enabling the production of strong, flexible films with good optical transparency and low dielectric constants (Wang et al., 2008).
科学研究应用
1. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides
- Summary of Application: A novel aromatic diamine monomer, 4- (4- (1-pyrrolidinyl)phenyl)-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was synthesized and used to synthesize a series of polyimides .
- Methods of Application: The synthesis of PI-1 (PPAPP and PMDA) was used as an example to illustrate the general synthetic route used to produce the polyimides .
- Results or Outcomes: These polymers showed good solubility in common organic solvents at room temperature or on heating. They presented a high thermal stability with the glass transition temperature ( Tg s) exceeding 316 °C, as well as the temperature of 10% weight loss ranged from 552 to 580 °C with more than 67% residue at 800 °C under nitrogen .
2. Thermal, Soluble, and Hydrophobic Properties of Polyimides
- Summary of Application: A novel aromatic diamine monomer, 4- (4-diethylamino)phenyl-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized, and then used to prepare for a series of polyimides with commercial aromatic dianhydrides .
- Methods of Application: The diamine monomer EPAPP was derived from 4-hydroxyacetophenone, 4-Chloronitrobenzene and 4-diethylaminobenzaldehyde through a three-step synthetic .
- Results or Outcomes: The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature ( Tg s) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .
安全和危害
“4-(4-Aminophenoxy)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
4-pyridin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAFMSZIVGDZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468651 | |
| Record name | 4-(4-Aminophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)pyridine | |
CAS RN |
102877-78-1 | |
| Record name | 4-(4-Aminophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


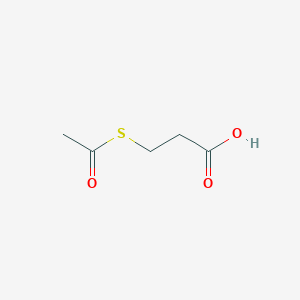
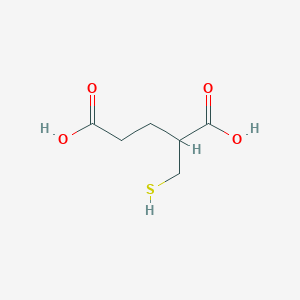
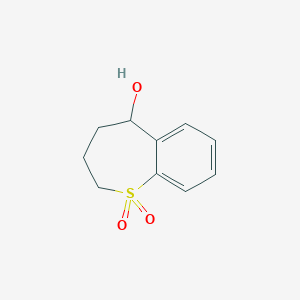
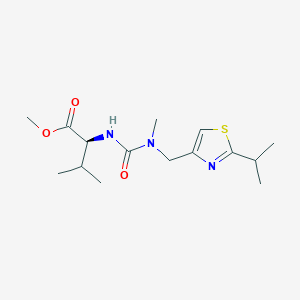
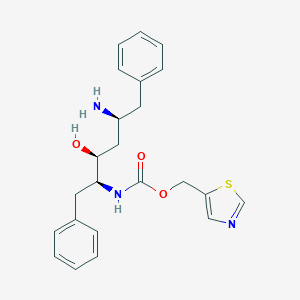
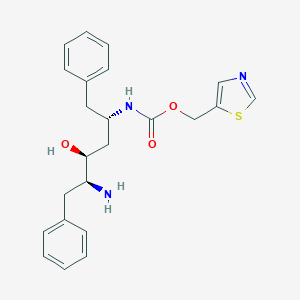
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)
